molecular formula C11H16N2O B173029 1-(4-Methoxyphenyl)piperazine CAS No. 38212-30-5

1-(4-Methoxyphenyl)piperazine

Cat. No. B173029
CAS RN: 38212-30-5
M. Wt: 192.26 g/mol
InChI Key: MRDGZSKYFPGAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)piperazine is a piperazine derivative with euphoric, stimulant properties comparable to those produced by amphetamine . It is also known as 1-(4-Anisyl)piperazine . It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties in a similar fashion to 3,4-methylenedioxymethamphetamine .


Synthesis Analysis

The synthesis of 1-(4-Methoxyphenyl)piperazine involves several steps. In one method, N, N-two (2-chloroethyl)-4-N-methyl-p-nitroaniline and P-nethoxyaniline are added to a flask and stirred with sodium hydroxide. The reaction is heated to 100°C for 24 hours. The reaction is then cooled and the product is extracted with chloroform .


Molecular Structure Analysis

The molecular structure of 1-(4-Methoxyphenyl)piperazine has been analyzed using various methods such as the Spartan 08 package program, density functional theory (DFT), and TD-DFT/B3LYP/6-311++G(d,p) methods . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted .


Chemical Reactions Analysis

The chemical reactions involving 1-(4-Methoxyphenyl)piperazine are complex and can involve various other compounds. For example, in one study, 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate was synthesized and characterized .


Physical And Chemical Properties Analysis

1-(4-Methoxyphenyl)piperazine has a molecular weight of 192.26 and an empirical formula of C11H16N2O . The physical and chemical properties of 1-(4-Methoxyphenyl)piperazine have been analyzed using various methods such as the Spartan 08 package program, density functional theory (DFT), and TD-DFT/B3LYP/6-311++G(d,p) methods .

Scientific Research Applications

Serotonin Receptor Antagonist Studies

1-(4-Methoxyphenyl)piperazine has been studied for its potential as a serotonin receptor antagonist. Research includes efforts to improve selectivity and affinity for serotonin receptors over other receptors. For instance, analogs of 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, a putative postsynaptic 5-HT1A serotonin antagonist, were developed to reduce affinity at alpha 1-adrenergic receptors while retaining 5-HT1A affinity (Raghupathi et al., 1991).

Imaging and Diagnostic Applications

1-(4-Methoxyphenyl)piperazine derivatives have been explored as agents for imaging and diagnostics. This includes the use in positron emission tomography (PET) to study serotonergic neurotransmission, such as [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF (Plenevaux et al., 2000). Additionally, derivatives with environment-sensitive fluorescent moieties have been synthesized for potential visualization of 5-HT1A receptors in cellular studies (Lacivita et al., 2009).

Drug Design and Pharmacophore Development

1-(4-Methoxyphenyl)piperazine serves as a versatile pharmacophore in drug design. Its utility includes being a part of the structure of potential non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994) and in the development of mixed serotonergic and dopaminergic activity drugs, contributing to novel antipsychotic and anxiolytic agents (Perrone et al., 1994).

Analytical and Biochemical Studies

1-(4-Methoxyphenyl)piperazine has been studied for its electrochemical behavior and voltammetric determination, which can be relevant in forensic science and drug analysis (Milanesi et al., 2021). Also, its metabolism and interaction with human cytochrome P450 enzymes have been investigated, providing insights into its biotransformation (Staack et al., 2004).

Safety And Hazards

1-(4-Methoxyphenyl)piperazine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-(4-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDGZSKYFPGAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191591
Record name 1-(4-Methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)piperazine

CAS RN

38212-30-5
Record name 1-(4-Methoxyphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38212-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(p-Methoxyphenyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038212305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.918
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(P-METHOXYPHENYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P385M92GYG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of t-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate (1.412 g, 4.84 mmol, 1.00 equiv) in dichloromethane (17 mL) and trifluoroacetic acid (6 mL) was placed in a 50-mL round bottom flask and stirred for 2 h at 20° C. in an oil bath. The pH of the solution was adjusted to 7-8 with saturated aqueous sodium bicarbonate. The resulting mixture was concentrated under vacuum yielding 0.92 g (65%) of 1-(4-methoxyphenyl)piperazine as a yellow solid.
Quantity
1.412 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxyphenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-Methoxyphenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxyphenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxyphenyl)piperazine

Citations

For This Compound
418
Citations
RF Staack, DS Theobald, LD Paul, D Springer… - Xenobiotica, 2004 - Taylor & Francis
1. The in vivo metabolism of 1-(4-methoxyphenyl)piperazine (MeOPP), a novel designer drug, was studied in male Wistar rats. 2. MeOPP was mainly O-demethylated to 1-(4-…
Number of citations: 41 www.tandfonline.com
Y Jin, T Huang, W Zhao, X Yang, Y Meng, P Ma - RSC advances, 2020 - pubs.rsc.org
Self-assembly between symmetrical dicyclohexyl-substituted cucurbit[6]uril (abbreviated as (CyH)2Q[6]) and cyclopentanocucurbit[6]uril (CyP6Q[6]) as hosts and 1-(4-methoxyphenyl)…
Number of citations: 17 pubs.rsc.org
RF Staack, HH Maurer - Journal of Chromatography B, 2003 - Elsevier
Studies are described on the toxicological analysis of the piperazine-derived designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat urine using gas chromatography–mass …
Number of citations: 49 www.sciencedirect.com
İB Merde, GT Önel, B Türkmenoğlu, Ş Gürsoy… - Medicinal Chemistry …, 2022 - Springer
Alzheimer’s disease is a progressive and fatal neurodegenerative disease affecting the elderly population accompanied by a decrease in cholinergic transmission, impairing cognitive …
Number of citations: 4 link.springer.com
R Starosta, RFM de Almeida, M Puchalska… - Journal of Inorganic …, 2023 - Elsevier
The studies on metal complexes as potential antifungals are of growing interest because they may be the answer to increasingly effective defense mechanisms. Herein we present two …
Number of citations: 1 www.sciencedirect.com
H Kiran Kumar, HS Yathirajan, BK Sagar… - Acta Crystallographica …, 2019 - scripts.iucr.org
Six new 1-aroyl-4-(4-methoxyphenyl)piperazines have been prepared, using coupling reactions between benzoic acids and N-(4-methoxyphenyl)piperazine. There are no significant …
Number of citations: 11 scripts.iucr.org
B Wills, T Erickson - … of Drug Abuse: Synthesized Chemicals and …, 2012 - books.google.com
The term “phenethylamine or amphetamine (α-methyl phenethylamine) designer drugs” refers to drugs with varying stimulant and psychotomimetic properties that were originally …
Number of citations: 1 books.google.com
M Yıldız - Journal of Molecular Structure, 2020 - Elsevier
Recently, amine substituted and halogen containing 1,4-benzoquinone molecules have attracted a significant attention because of the efficient biological activities. Thus, novel …
Number of citations: 6 www.sciencedirect.com
A Navarrete, FX Flores‐Machorro… - Drug Development …, 2014 - Wiley Online Library
Preclinical Research In the present study, the mechanism of action of MMPP (1‐(4‐methoxy‐2‐methylphenyl) piperazine) in the acquisition (pretraining administration), formation (…
Number of citations: 6 onlinelibrary.wiley.com
P Gee, L Schep - Novel Psychoactive Substances, 2013 - Elsevier
The piperazine derivatives include 1-benzylpiperazine (BZP), 1,3-trifluoromethylphenylpiperazine (TFMPP), 1-(3-chlorophenyl) piperazine (mCPP) and 1-(4-methoxyphenyl) piperazine …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.